molecular formula C20H24N2O3 B2476992 6,7-seco-angustilobine B CAS No. 112464-23-0

6,7-seco-angustilobine B

Cat. No. B2476992
M. Wt: 340.423
InChI Key: SSQMYHQHWMKUFY-JXFKEZNVSA-N
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Description

6,7-seco-angustilobine B is an indole alkaloid derived from the Alstonia plant . It is one of the examples of vallesamine alkaloids that have shown a 7-membered ring, which was formed by connecting C17 and C18 carbons .


Synthesis Analysis

The synthesis of a new alkaloid-fullerene conjugate was reported, which was carried out by photoinduced [3+2] cycloaddition of the Alstonia indole alkaloid, 6,7-seco-angustilobine B, to fullerene[C60] under aerobic conditions .


Molecular Structure Analysis

The major monoaddition photoadduct was characterized unambiguously by UV, IR, MALDI-TOFMS, and NMR experiments . The molecular formula of 6,7-seco-angustilobine B is C20H24N2O3 .


Chemical Reactions Analysis

The reaction of 6,7-seco-angustilobine B with fullerene[C60] involves a photoinduced [3+2] cycloaddition . This reaction is part of the broader field of fullerene[C60] functionalization chemistry, which has revealed an array of reactivity .


Physical And Chemical Properties Analysis

The exact mass of 6,7-seco-angustilobine B is 340.178693 g/mol . More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

Alkaloid Isolation and Structure Elucidation

  • Alkaloids from Alstonia Scholaris : 6,7-seco-angustilobine B has been isolated from the leaves of Philippine Alstonia scholaris, showcasing the diversity of alkaloidal patterns in this plant species. The structure of this alkaloid was determined from spectral evidence, contributing to the understanding of natural product chemistry in this species (Yamauchi et al., 1990).

  • Indole Alkaloids and Structure Analysis : Further study of Alstonia scholaris leaves led to the isolation of 6,7-seco-angustilobine B among other indole alkaloids. This research plays a critical role in the structural analysis and classification of indole alkaloids, enhancing the understanding of these compounds (Macabeo et al., 2005).

  • New Indole Alkaloid Discoveries : The discovery of angustilodine and angustilocine, belonging to the seco-angustilobine-B group, from Alstonia angustiloba, exemplifies the ongoing discovery of new indole alkaloids with unique structures, expanding the knowledge of natural product chemistry (Kam & Choo, 2004).

Applications in Material Science

  • Synthesis with Fullerene [C60] : A novel synthesis combining 6,7-seco-angustilobine B with fullerene [C60] to create a new alkaloid-fullerene conjugate was reported. This represents an intersection of organic chemistry and material science, exploring the potential of natural products in developing new materials (Macabeo et al., 2012).

Biological Activity and Potential Uses

  • Cytotoxicity Studies : Research on Alstonia angustiloba revealed the isolation of various alkaloids including 6,7-seco-angustilobine B. One of these alkaloids, angustilobine C, showed moderate cytotoxicity towards KB cells, indicating potential uses in cancer research (Ku et al., 2011).

  • Vasorelaxation Properties : Alstolaxepine, a 6,7-seco-angustilobine B-type alkaloid, demonstrated marked vasorelaxation in rat aortic rings, suggesting potential applications in cardiovascular research (Krishnan et al., 2018).

  • Antiplasmodial Activity : A study on Alstonia congensis root bark highlighted the antiplasmodial activity of its extracts, including 6,7-seco-angustilobine B. This supports the use of these extracts in malaria treatment, contributing to ethnopharmacology and drug discovery (Cimanga et al., 2019).

Future Directions

Despite the variety of biological activities reported for fullerene derivatives, much work remains to be done to develop practical applications of functionalized fullerenes . Further work is needed to determine the mode of activity of these fullerene derivatives against mycobacteria .

properties

IUPAC Name

methyl (4aS,5S)-5-(1H-indol-2-yl)-2-methyl-1,3,4,4a,6,8-hexahydrooxepino[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-22-9-7-16-15(12-22)8-10-25-13-20(16,19(23)24-2)18-11-14-5-3-4-6-17(14)21-18/h3-6,8,11,16,21H,7,9-10,12-13H2,1-2H3/t16-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQMYHQHWMKUFY-JXFKEZNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(=CCOCC2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2C(=CCOC[C@]2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-seco-angustilobine B

Citations

For This Compound
51
Citations
APG Macabeo, D Gehle, K Krohn… - Natural Product …, 2012 - journals.sagepub.com
A synthesis of a new alkaloid-fullerene conjugate (1) is reported. The reaction was carried out by photoinduced [3+2] cycloaddition of the Alstonia indole alkaloid, 6,7-seco-…
Number of citations: 3 journals.sagepub.com
APG Macabeo, K Krohn, D Gehle, RW Read, JJ Brophy… - Phytochemistry, 2005 - Elsevier
The first seco-uleine alkaloids, manilamine (1) (18-hydroxy-19,20-dehydro-7,21-seco-uleine) and N 4 -methyl angustilobine B (2), were isolated from the (pH 5) alkaloid extract of …
Number of citations: 126 www.sciencedirect.com
T Yamauchi, F Abe, WG Padolina, FM Dayrit - Phytochemistry, 1990 - Elsevier
Lagunamine (19-hydroxytubotaiwine), angustilobine B acid and losbanine (6,7-seco-6-nor-angustilobine B) were obtained from the leaves of PhilippineAlstonia scholaris, together with …
Number of citations: 99 www.sciencedirect.com
APG Macabeo, K Krohn, D Gehle… - The Philippine …, 2008 - researchgate.net
The crude methanolic extract of Alstonia scholaris (L.) R. Brown demonstrated in vitro antituberculosis activity (89% inhibition against Mycobacterium tuberculosis H37Rv at 50 µg mL-1) …
Number of citations: 30 www.researchgate.net
RK Cimanga, SL Nsaka, ME Tshodi, BM Mbamu… - Journal of …, 2019 - Elsevier
Ethnopharmacological relevance An aqueous decoction of root bark of Alstonia congensis Engl. (Apocynaceae) is used in several African countries to treat various ailments including …
Number of citations: 28 www.sciencedirect.com
P Krishnan, FK Lee, KW Chong, CW Mai… - Organic …, 2018 - ACS Publications
Two new monoterpenoid indole alkaloids, alstoscholactine (1) and alstolaxepine (2), were isolated from Alstonia scholaris. Compound 1 represents a rearranged stemmadenine …
Number of citations: 20 pubs.acs.org
M Grimm, R Börner, JN Addotey… - Journal of Natural …, 2023 - ACS Publications
Alstonia boonei De Wild is a common plant in West Africa used in traditional medicine for various indications. While the stem bark has frequently been investigated, not much is known …
Number of citations: 3 pubs.acs.org
TS Kam, YM Choo - Helvetica chimica acta, 2004 - Wiley Online Library
Two new indole alkaloids, angustilodine (1), with an unprecedented pentacyclic carbon skeleton, and angustilocine (2), belonging to the seco‐angustilobine‐B group of alkaloids, were …
Number of citations: 34 onlinelibrary.wiley.com
P Krishnan - 2022 - eprints.nottingham.ac.uk
Alkaloids, which are the most studied secondary metabolites, are structurally diverse and well known for their biological activity. The aim of the present study is to perform phytochemical …
Number of citations: 2 eprints.nottingham.ac.uk
R Börner, M Grimm, L Greiffer… - Planta Medica, 2022 - thieme-connect.com
Alstonia boonei De Wild. is a medicinal plant traditionally used in West Africa for treatment of various ailments. The composition of the bark has been frequently investigated due to its …
Number of citations: 1 www.thieme-connect.com

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